molecular formula C16H30O2 B1619693 Menthyl hexanoate CAS No. 6070-16-2

Menthyl hexanoate

Cat. No. B1619693
CAS RN: 6070-16-2
M. Wt: 254.41 g/mol
InChI Key: VDXDHXCHHMIDPX-UHFFFAOYSA-N
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Description

Menthyl hexanoate is a chemical compound that is not widely documented in the literature. It is likely to be an ester similar to its related compound, Methyl hexanoate . Methyl hexanoate is the fatty acid methyl ester of hexanoic acid (caproic acid), a colorless liquid organic compound with the chemical formula CH3− (CH2)4− COO −CH3 . It is found naturally in many foods and has a role as a plant metabolite .

Scientific Research Applications

  • Plant Defense Priming and Metabolic Changes : Hexanoic acid (Hx), a related compound to menthyl hexanoate, has been studied for its role in inducing resistance in plants against various pathogens. In citrus plants, Hx application resulted in significant metabolic changes, particularly in the mevalonic and linolenic pathways. This induced resistance was accompanied by enhanced emission of volatile compounds, suggesting that Hx can trigger a defensive response throughout the plant mediated by these pathways (Llorens et al., 2016).

  • Impact on Pathogen Behavior : Research has demonstrated that hexanoic acid affects the behavior of plant pathogens, specifically Pseudomonas syringae. Changes in plant defense systems due to Hx treatment also altered the pathogen's behavior, reducing its virulence and ability to survive. This suggests that Hx treatment can modulate pathogen response by influencing plant defense mechanisms (Scalschi et al., 2014).

  • Antifungal Activity in Agriculture : Hexanoic acid has shown antifungal activity against Botrytis cinerea, a pathogen that affects tomato plants. It acts as both a preventive and curative fungicide, inhibiting spore germination and mycelial growth. This indicates its potential as a safe and effective antifungal treatment in agriculture (Leyva et al., 2008).

  • Enhancing Plant Growth and Essential Oil Production : Studies on Mentha arvensis L. (mint) have shown that certain compounds like hexanoic acid can significantly improve plant growth, yield, and quality. These treatments also increased the content and yield of essential oil and active components like menthol and menthyl acetate, suggesting potential applications in enhancing the medicinal and aromatic qualities of plants (Naeem et al., 2014).

  • Bioproduction in Food and Cosmetic Industry : Hexanoic acid and its derivatives have applications in the food and cosmetic industry due to their organoleptic characteristics. Innovative production methods like biotransformation in microreactors have been investigated to improve the quality and purity of these compounds, suggesting a potential for menthyl hexanoate in similar applications (Šalić et al., 2013).

  • Esterase Enzyme Selectivity Studies : Research on esterases from thermophiles has revealed their substrate selectivity and enantioselectivity, including for compounds like menthyl acetate. This could have implications for the production and application of menthyl hexanoate in industrial processes (Somers & Kazlauskas, 2004).

  • Biosynthetic Pathway for Hexanoic Acid Production : The construction of biosynthetic pathways for hexanoic acid in yeast, as explored in Kluyveromyces marxianus, demonstrates the potential for bioengineering methods to produce related compounds like menthyl hexanoate (Cheon et al., 2014).

properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-5-6-7-8-16(17)18-15-11-13(4)9-10-14(15)12(2)3/h12-15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXDHXCHHMIDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863689
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menthyl hexanoate

CAS RN

6070-16-2
Record name (1beta,2alpha,4alpha)-p-Menth-2-yl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006070162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1β,2α,4α)-p-menth-2-yl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
MH Boelens - Perfum. Flavorist, 1993 - img.perfumerflavorist.com
Cornmint oil is the steam-distilled oil from the aromatic plants of Mentha amansis L., variety piperascens Mafinv. from the family of the Lamiacwze, formerly called the Lahiateae. …
Number of citations: 5 img.perfumerflavorist.com
MS Dekić, NS Radulović, ES Selimović, F Boylan - Food Chemistry, 2021 - Elsevier
A comprehensive data collection of mass spectral and gas chromatographic data of a series of esters of diastereomeric menthols (menthol, isomenthol, neomenthol, and neoisomenthol)…
MN Refaei - 1998 - search.proquest.com
… Positions of enantiomers of Menthyl Hexanoate in CRL...........................................9 a. SYBYL'sM enu...............… Positions of the two enantiomers of menthyl hexanoate analogs in CRL hole.1 …
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 21 flavouring substances in the …
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 17 flavouring substances in the …
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 22 flavouring substances in the …
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 21 flavouring substances in the …
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - scholar.archive.org
The Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in Contact with Food (the Panel) is asked to advise the Commission on the implications for human …
Number of citations: 2 scholar.archive.org
CK Savile - 2005 - escholarship.mcgill.ca
The X-ray crystal structure of the protease subtilisin shows its active site is on the surface. It binds substrate in an extended conformation and reacts only with soluble substrates. …
Number of citations: 5 escholarship.mcgill.ca

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